5-Amino-1H-1,2,4-triazol-4-ilmorfolina

Descripción general

Descripción

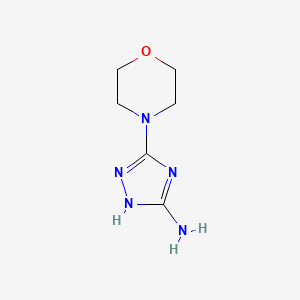

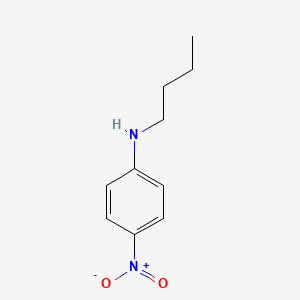

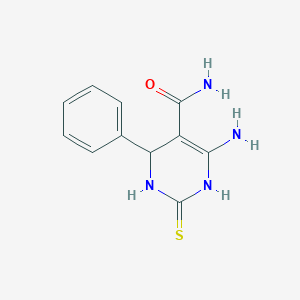

The compound 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine is a derivative of the 1,2,4-triazole family, which is known for its wide range of biological activities. The morpholine ring attached to the triazole moiety suggests potential for increased solubility and interaction with biological targets. The papers provided focus on the synthesis, characterization, and biological activities of various compounds related to 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, indicating the significance of this structure in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of different isocyanates with 4-morpholino-1H-indazol-3-amine, which itself is prepared from difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate . Another approach includes the reaction of 3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones with formaldehyde and morpholine . These methods demonstrate the versatility in synthesizing triazole derivatives with morpholine functionalities.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . Theoretical calculations using Gaussian G09W and basis sets like B3LYP/6-31G(d,p) and HF/6-31G(d,p) are employed to optimize the structures and predict spectral data, which are then compared with experimental results . Crystallographic analysis reveals that these compounds can crystallize in different systems, such as monoclinic, and possess distinct geometries .

Chemical Reactions Analysis

The reactivity of the morpholine and triazole moieties allows for further chemical transformations. For instance, the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate leads to recyclization or the removal of protecting groups, depending on the substituents present . These reactions are crucial for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of the morpholine ring is likely to affect the solubility and the ability to form hydrogen bonds with biological targets. Theoretical studies provide insights into properties such as HOMO-LUMO energy gaps, electronegativity, and mulliken charges, which are important for understanding the reactivity and interaction of these compounds with other molecules .

Biological Activity Analysis

Several of the synthesized compounds exhibit significant biological activities. For example, they show potential as antioxidants with metal chelating effects . Moreover, some compounds demonstrate effective inhibition of cancer cell proliferation, highlighting their potential as antitumor agents . These activities underscore the importance of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine derivatives in the development of new therapeutic agents.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

Los 1,2,3-triazoles, la clase de compuestos a la que pertenece nuestro compuesto, han encontrado amplias aplicaciones en el descubrimiento de fármacos . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado, como el fármaco anticonvulsivo Rufinamide, el antibiótico cefalosporínico de amplio espectro cefatrizina, un fármaco anticancerígeno carboxiamidotriazol y el antibiótico β -lactámico tazobactam .

Síntesis orgánica

Los 1,2,3-triazoles se utilizan ampliamente en la síntesis orgánica . Tienen alta estabilidad química y generalmente son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras incluso a alta temperatura .

Química de polímeros

En el campo de la química de polímeros, los 1,2,3-triazoles juegan un papel importante . Su fuerte momento dipolar y su capacidad de enlace de hidrógeno los hacen estructuralmente similares al enlace amida, imitando un enlace amida E o Z .

Química supramolecular

Los 1,2,3-triazoles también se utilizan en la química supramolecular . Su carácter aromático y su capacidad para formar enlaces de hidrógeno los hacen útiles en este campo .

Bioconjugación

La bioconjugación es otro campo donde se utilizan los 1,2,3-triazoles . Pueden formar enlaces covalentes estables con biomoléculas, lo que los hace útiles para fines de etiquetado y seguimiento .

Biología química

En la biología química, los 1,2,3-triazoles se utilizan para diversos fines . Se pueden utilizar para modificar proteínas, ácidos nucleicos y otras biomoléculas .

Imágenes fluorescentes

Los 1,2,3-triazoles tienen aplicaciones en imágenes fluorescentes . Se pueden utilizar para etiquetar biomoléculas, lo que permite visualizarlas mediante microscopía de fluorescencia .

Agentes anticancerígenos

Los derivados del 1,2,4-triazol han mostrado una actividad anticancerígena prometedora . Por ejemplo, los compuestos 7d, 7e, 10a y 10d mostraron una actividad citotóxica prometedora inferior a 12 μM contra la línea celular Hela .

Direcciones Futuras

The future directions for research on “3-morpholin-4-yl-1H-1,2,4-triazol-5-amine” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the interest in 1,2,4-triazole derivatives for their potential therapeutic applications , there may be scope for investigating the specific activities of “3-morpholin-4-yl-1H-1,2,4-triazol-5-amine”.

Propiedades

IUPAC Name |

3-morpholin-4-yl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c7-5-8-6(10-9-5)11-1-3-12-4-2-11/h1-4H2,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOWERXZKXCBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403052 | |

| Record name | 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51420-46-3 | |

| Record name | 5-(4-Morpholinyl)-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51420-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(morpholin-4-yl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)

![4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275595.png)

![7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1275596.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1275604.png)